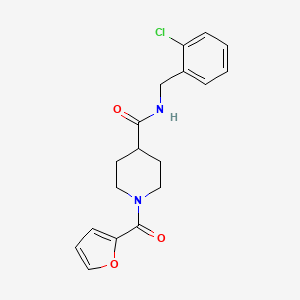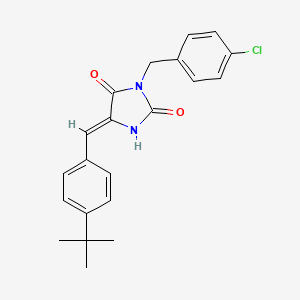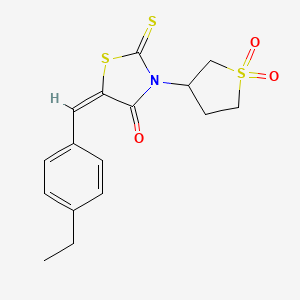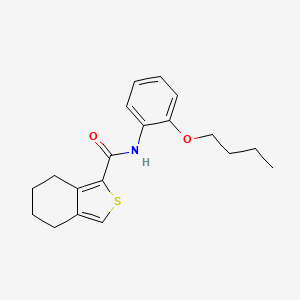
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives. The compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticonvulsant and analgesic effects by modulating the activity of voltage-gated sodium channels in the brain and peripheral nervous system. It has also been suggested that the compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of neuropathic pain and inflammation. The compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been extensively studied in animal models and has shown promising results in the treatment of various neurological disorders. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound can help to design more effective treatments for neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This can help to determine the optimal dosage and administration route for the compound. Finally, future studies can investigate the potential use of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders.
合成法
The synthesis of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction between 2-furoic acid and 2-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of 2-(2-chlorobenzylamino)-2-oxoacetic acid ethyl ester, which is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent and a catalyst to yield N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide.
科学的研究の応用
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-5-2-1-4-14(15)12-20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJFYZTSOLBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(2-allyl-4-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396553.png)
![6-(2-hydroxyethyl)-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5396559.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5396577.png)


![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5396610.png)
![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)

![methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)